T-1101 tosylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

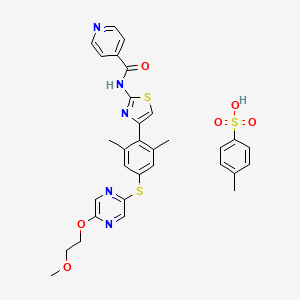

N-[4-[4-[5-(2-methoxyethoxy)pyrazin-2-yl]sulfanyl-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3S2.C7H8O3S/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30);2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJWEAVKLYQREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N5O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T-1101 Tosylate: A First-in-Class Hec1/Nek2 Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-1101 tosylate is an orally bioavailable, first-in-class small molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2][3] This interaction is critical for the proper regulation of mitosis, and its disruption by this compound leads to a cascade of events culminating in the apoptotic death of cancer cells.[1][2][3] Preclinical studies have demonstrated potent in vitro and in vivo antitumor activity across a range of cancer types, including breast, liver, leukemia, and colorectal cancers.[1] this compound has completed Phase I clinical trials and is advancing to Phase II for the treatment of advanced refractory solid tumors, particularly neuroendocrine tumors.[1][4][5] This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data and generalized experimental protocols.

Core Mechanism of Action: Targeting the Hec1/Nek2 Interaction

The primary mechanism of action of this compound is the specific disruption of the interaction between Hec1 and Nek2.[1][3] Hec1 is a crucial component of the kinetochore, a protein complex essential for chromosome segregation during mitosis.[2] Nek2, a serine/threonine kinase, phosphorylates Hec1, a step that is vital for its mitotic function.[2][3] In many cancers, both Hec1 and Nek2 are overexpressed, contributing to chromosomal instability and tumor progression.[3]

This compound binds to Hec1, preventing its interaction with Nek2. This inhibition sets off a chain of events that selectively targets rapidly dividing cancer cells:

-

Nek2 Degradation: The disruption of the Hec1/Nek2 complex leads to the proteasome-mediated degradation of Nek2.[1][2]

-

Chromosomal Misalignment: Without proper Hec1 phosphorylation by Nek2, cancer cells are unable to correctly align their chromosomes at the metaphase plate during mitosis.[1][2]

-

Mitotic Disruption & Apoptosis: The failure in chromosome segregation triggers the spindle assembly checkpoint, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[1][2][3]

Quantitative Data

In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity against a variety of human cancer cell lines, with IC50 values in the low nanomolar range.

| Parameter | Value | Cancer Type(s) | Reference |

| IC50 Range | 14.8 - 21.5 nM | Not specified | [2] |

| IC50 Range | 14 - 74 nM | Various human cancer cell lines | [6] |

| GI50 Range | 15 - 70 nM | Human liver cancer cells |

Table 1. In Vitro Potency of this compound.

In Vivo Antitumor Efficacy

This compound has shown significant tumor growth inhibition in various xenograft models.

| Cancer Type | Cell Line | Animal Model | Key Findings | Reference |

| Liver Cancer | Huh-7 | Mice | Antitumor activity with oral administration. | [2] |

| Breast Cancer | BT474 | Mice | Antitumor activity with oral administration. | [2] |

| Breast Cancer | MDA-MB-231 | Mice | Antitumor activity with oral administration. | [2] |

| Breast Cancer | MCF7 | Mice | Antitumor activity with oral administration. | [2] |

Table 2. In Vivo Efficacy of this compound in Xenograft Models.

Synergistic Antitumor Activity

This compound has been shown to act synergistically with other established anticancer drugs.

| Combination Agent | Cancer Type / Model | Effect | Reference |

| Sorafenib | Liver Cancer (Huh-7 xenograft) | Co-administration of T-1101 allowed for a 50% reduction in the required sorafenib dose for comparable in vivo activity. | [2] |

| Doxorubicin | Select cancer cells (in vitro) | Synergistic effects observed. | [1][2] |

| Paclitaxel | Select cancer cells (in vitro) | Synergistic effects observed. | [1][2] |

| Topotecan | Select cancer cells (in vitro) | Synergistic effects observed. | [1][2] |

Table 3. Synergistic Effects of this compound with Other Anticancer Agents.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blotting for Nek2 Degradation

This technique is used to detect the levels of specific proteins, in this case, Nek2.

-

Cell Lysis: Treat cancer cells with this compound (e.g., 1 µM for 3-24 hours). Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Antibody Incubation: Incubate the membrane with a primary antibody against Nek2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of Nek2 protein.

Immunofluorescence for Chromosomal Misalignment

This method allows for the visualization of chromosomes and the mitotic spindle within cells.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.

-

Blocking: Block with a solution containing BSA to prevent non-specific antibody binding.

-

Antibody Staining: Incubate with a primary antibody against α-tubulin (to visualize the mitotic spindle) followed by a fluorescently-labeled secondary antibody.

-

DNA Staining: Counterstain the DNA (chromosomes) with DAPI or Hoechst.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Analyze the images for evidence of chromosomal misalignment at the metaphase plate in treated cells compared to controls.

Conclusion

This compound represents a novel and promising therapeutic strategy for a range of cancers. Its unique mechanism of action, centered on the inhibition of the Hec1/Nek2 interaction, leads to mitotic catastrophe and apoptotic cell death in cancer cells. The potent in vitro and in vivo efficacy, coupled with synergistic effects with standard chemotherapeutic agents, underscores its potential as a valuable addition to the oncology treatment landscape. Further clinical investigation in Phase II trials will be crucial in defining the clinical utility of this first-in-class agent.

References

- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for iterative indirect immunofluorescence imaging in cultured cells, tissue sections, and metaphase chromosome spreads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

T-1101 Tosylate: A First-in-Class Hec1/Nek2 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to T-1101 tosylate, a novel, orally active small molecule inhibitor targeting the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] this compound has emerged as a promising first-in-class clinical candidate for cancer therapy, demonstrating potent anti-tumor effects in various cancer models.[3]

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(4-(4-((5-(2-methoxyethoxy)pyrazin-2-yl)thio)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide 4-methylbenzenesulfonate | MedKoo Biosciences |

| CAS Number | 2250404-95-4 | GlpBio |

| Molecular Formula | C₃₁H₃₁N₅O₆S₃ | GlpBio, MedKoo Biosciences |

| Molecular Weight | 665.80 g/mol | MedKoo Biosciences |

| Appearance | Solid | MedKoo Biosciences |

| Solubility | DMSO: 62.5 mg/mL (93.87 mM) | GlpBio |

| Water: Insoluble | Selleck Chemicals | |

| Stability | Good thermal stability. Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | MedChemExpress, Selleck Chemicals |

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer activity by specifically disrupting the interaction between Hec1 and Nek2.[2][3] Hec1 is a critical component of the kinetochore, and its phosphorylation by Nek2 is essential for proper chromosome segregation during mitosis.[1][2] In many cancers, Hec1 is overexpressed, contributing to aneuploidy and tumor progression.

The binding of T-1101 to Hec1 prevents its interaction with Nek2, leading to a cascade of downstream events that ultimately result in apoptotic cell death.[1] The key cellular consequences of Hec1/Nek2 inhibition by this compound include:

-

Nek2 Degradation: Disruption of the Hec1/Nek2 complex leads to the degradation of Nek2.[1]

-

Chromosomal Misalignment: Inhibition of Hec1 function results in improper attachment of microtubules to the kinetochores, causing chromosomal misalignment during mitosis.[1]

-

Mitotic Arrest and Apoptosis: The severe chromosomal abnormalities trigger the spindle assembly checkpoint, leading to mitotic arrest and subsequent induction of apoptosis.[1][4]

-

Reduction in Cell-Cycle Proteins: Treatment with this compound has been shown to decrease the levels of key cell-cycle regulatory proteins, including cyclin A1, cyclin B1, and cyclin D1.[4]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Pharmacokinetics and In Vivo Efficacy

This compound exhibits good oral bioavailability and has demonstrated significant anti-tumor activity in various preclinical cancer models.[1]

Table 2: Pharmacokinetic and In Vivo Activity of this compound

| Parameter | Value | Species/Model | Source |

| Oral Bioavailability (F) | 77.4% | Not Specified | [1] |

| Oral AUC | 62.5 µM·h | Not Specified | [1] |

| In Vitro IC₅₀ | 14.8 - 21.5 nM | Various human cancer cell lines | [1] |

| In Vivo Efficacy | Significant tumor growth inhibition | Mice bearing human liver (Huh-7), breast (BT-474, MCF-7, MDA-MB-231) cancer xenografts | [1] |

| Recommended Phase 2 Dose | 200 mg/day (200 mg QD or 100 mg BID) | Humans | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the full experimental details are proprietary or found within the cited primary literature, this section outlines the general methodologies used in the evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process, optimized from a 4-aryl-N-pyridinylcarbonyl-2-aminothiazole scaffold.[1] The process is designed to enhance potency and water solubility.

References

T-1101 Tosylate: A First-in-Class Hec1/Nek2 Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Discovery and Synthesis of T-1101 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally bioavailable small molecule inhibitor that represents a first-in-class therapeutic agent targeting the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2). The disruption of this interaction, critical for mitotic regulation in cancer cells, leads to chromosomal misalignment, Nek2 degradation, and subsequent apoptotic cell death. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound, positioning it as a promising candidate for cancer therapy.

Discovery and Development

Synthesis of this compound

The synthesis of this compound originates from a 2-aminothiazole scaffold. While the specific, multi-step synthesis is proprietary, the general approach for creating 4-aryl-N-pyridinylcarbonyl-2-aminothiazole derivatives involves the reaction of a substituted bromoacetophenone with a thiourea derivative to form the 2-aminothiazole ring. This is followed by an acylation reaction at the 2-amino position with an appropriate pyridinylcarbonyl chloride. The tosylate salt is then formed by reacting the free base with p-toluenesulfonic acid.

Experimental Protocol: General Synthesis of 4-Aryl-N-pyridinylcarbonyl-2-aminothiazole Derivatives

-

Synthesis of 2-amino-4-arylthiazole:

-

A mixture of an appropriately substituted acetophenone and thiourea is reacted in the presence of a halogenating agent, such as iodine or pyridinium tribromide, in a suitable solvent like ethanol.

-

The reaction mixture is typically heated under reflux for several hours.

-

Upon completion, the reaction is cooled, and the product is precipitated, filtered, and purified, often by recrystallization.

-

-

Acylation of 2-amino-4-arylthiazole:

-

The synthesized 2-amino-4-arylthiazole is dissolved in an aprotic solvent, such as dichloromethane or tetrahydrofuran, along with a non-nucleophilic base (e.g., triethylamine or pyridine).

-

The appropriate pyridinylcarbonyl chloride is added dropwise to the solution at a controlled temperature, often 0 °C.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography.

-

The reaction mixture is then washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield the crude product, which is then purified by column chromatography.

-

-

Formation of the Tosylate Salt:

-

The purified 4-aryl-N-pyridinylcarbonyl-2-aminothiazole free base is dissolved in a suitable solvent, such as isopropanol or acetone.

-

A solution of p-toluenesulfonic acid monohydrate in the same solvent is added dropwise.

-

The resulting salt precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final this compound product.

-

Mechanism of Action

This compound functions by specifically disrupting the protein-protein interaction between Hec1 and Nek2.[1][2] Both Hec1 and Nek2 are key regulators of mitosis and are frequently overexpressed in various cancers.[1] The phosphorylation of Hec1 by Nek2 is an essential step for proper chromosome segregation during cell division.[1] By inhibiting this interaction, this compound triggers a cascade of cellular events that ultimately lead to cancer cell death.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Biological Activity

| Parameter | Value | Cell Lines | Reference |

| Antiproliferative IC₅₀ | 14.8 - 21.5 nM | Various human cancer cell lines | [1] |

| Cytotoxicity GI₅₀ | 15 - 70 nM | Human liver cancer cells | [2] |

Table 2: In Vivo Efficacy in Xenograft Models

| Cancer Type | Xenograft Model | Dosage | Outcome | Reference |

| Liver Cancer | Huh-7 | 2.5 mg/kg, p.o., twice daily | Significant tumor growth inhibition | [2] |

| Breast Cancer | BT474, MDA-MB-231, MCF7 | Not specified | Promising antitumor activity | [1] |

Table 3: Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Oral Bioavailability (F) | 77.4% | Not specified | [1] |

| Area Under the Curve (AUC) | 62.5 µM·h | Not specified | [1] |

Table 4: Clinical Trial Data (Phase I)

| Parameter | Value | Population | Reference |

| Recommended Phase 2 Dose (RP2D) | 200 mg/day | Patients with advanced refractory solid tumors |

Key Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding:

-

Harvest and count cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection and quantification of apoptosis induced by this compound using flow cytometry.

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC-positive, PI-negative cells are considered early apoptotic.

-

FITC-positive, PI-positive cells are considered late apoptotic or necrotic.

-

In Vivo Human Tumor Xenograft Study

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse model.

-

Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ Huh-7 cells) into the flank of immunodeficient mice (e.g., SCID mice).

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 2.5 mg/kg, twice daily). The control group receives the vehicle.

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Caption: Preclinical to clinical workflow for this compound.

Conclusion

This compound is a promising, first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction with potent anticancer activity demonstrated in a range of preclinical models. Its specific mechanism of action, favorable pharmacokinetic profile, and successful progression into clinical trials highlight its potential as a valuable therapeutic option for patients with various solid tumors. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in different cancer indications.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

T-1101 Tosylate: A First-in-Class Hec1/Nek2 Protein-Protein Interaction Inhibitor for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The disruption of protein-protein interactions (PPIs) has emerged as a promising strategy in oncology. The mitotic pathway, often dysregulated in cancer, presents a wealth of targets. One such critical interaction is between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2), two proteins essential for proper chromosome segregation during mitosis.[1] Their overexpression is frequently correlated with cancer formation, progression, and poor prognosis.[2][3] T-1101 tosylate is a novel, orally active, first-in-class small molecule inhibitor designed to specifically disrupt the Hec1/Nek2 interaction, leading to mitotic catastrophe and selective cancer cell death.[4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, and key experimental methodologies.

The Hec1/Nek2 Axis in Mitosis and Oncology

Hec1 is a critical component of the kinetochore, the proteinaceous structure that assembles on the centromeres of chromosomes and mediates their attachment to the mitotic spindle.[5][6] The function of Hec1 is tightly regulated by phosphorylation. Nek2, a serine/threonine kinase, phosphorylates Hec1 on serine 165 (S165), a step that is indispensable for the proper alignment and segregation of chromosomes.[1][2] Disruption of this phosphorylation event leads to severe errors in mitosis and can trigger apoptosis.[1] Given that both Hec1 and Nek2 are often overexpressed in a variety of human cancers, targeting their interaction represents a highly specific and attractive therapeutic strategy.[2][6]

This compound: Mechanism of Action

This compound functions by directly binding to Hec1, thereby physically obstructing its interaction with Nek2.[6] This prevents the Nek2-mediated phosphorylation of Hec1 at S165.[2] A novel and critical aspect of its mechanism is the induction of a "death-trap": the binding of T-1101 to Hec1 triggers the proteasome-mediated degradation of any Nek2 that subsequently binds to the Hec1-inhibitor complex.[2][3] This dual action—blocking phosphorylation and inducing Nek2 degradation—leads to a cascade of cellular events including chromosomal misalignment, spindle abnormalities, mitotic arrest, and ultimately, apoptotic cell death.[5][6]

Preclinical Data

This compound has demonstrated potent and selective anti-tumor activity in a range of preclinical models.

In Vitro Activity

The compound exhibits potent antiproliferative activity against a variety of human cancer cell lines, with IC50 values in the low nanomolar range.[5][7] Notably, it is also highly active in cell lines that express multidrug resistance protein 1 (MDR1), suggesting it may overcome certain forms of chemoresistance.[4][7] T-1101 is relatively inactive in non-cancerous cell lines, indicating a favorable selectivity for tumor cells.[5][8]

| Cell Line Type | Representative Cell Lines | IC50 / GI50 (nM) | Reference |

| Various Cancers | Multiple Human Cancer Lines | 14.8 - 21.5 (IC50) | [5] |

| Various Cancers | Multiple Human Cancer Lines | 14 - 74 (IC50) | [7] |

| Liver Cancer | Huh-7, etc. | 15 - 70 (GI50) | [9] |

| MDR-expressing | N/A | 7 - 19 (IC50) | [7] |

Table 1. In Vitro Antiproliferative Activity of T-1101.

In Vivo Efficacy

Oral administration of this compound has shown effective tumor growth inhibition in multiple xenograft animal models.[4] It achieves high concentrations in tumor tissues.[5] Furthermore, T-1101 demonstrates synergistic activity when combined with other standard-of-care chemotherapeutic agents like doxorubicin, paclitaxel, topotecan, and sorafenib.[4][5][7]

| Tumor Model | Animal Model | Dosing Regimen (Oral) | Key Outcomes | Reference |

| Liver Cancer | Mice with Huh-7 xenografts | 2.5 mg/kg (BID) with Sorafenib (12.5 mg/kg) | Comparable activity to Sorafenib alone at 25 mg/kg | [5][9] |

| Breast Cancer | Mice with BT474, MDA-MB-231, MCF7 xenografts | 2.5 mg/kg (BID) | Significant tumor growth inhibition | [5][10] |

| Various Cancers | General Xenograft Models | 10 - 25 mg/kg (BID) | Determined as the effective inhibitory dose range | [7] |

Table 2. Summary of In Vivo Efficacy in Xenograft Models.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have highlighted the drug's suitability for oral administration.

| Parameter | Value | Significance | Reference |

| Bioavailability (F) | 77.4% | Excellent oral absorption | [5] |

| AUC | 62.5 µM·h | Demonstrates good systemic exposure | [5] |

| Formulation | Capsule | Convenient for clinical use and patient compliance | [4] |

| Safety | Inactive against a panel of kinases and hERG channel | Indicates high target specificity and low risk of cardiac toxicity | [5][8] |

Table 3. Pharmacokinetic and Safety Properties of this compound.

Clinical Development

This compound has successfully completed a Phase I clinical trial in patients with advanced refractory solid tumors.[4][11] The trial established the safety, tolerability, and recommended Phase II dose.

| Trial Phase | Status | Key Findings | Reference |

| Phase I | Completed | - Favorable safety and good tolerability- No dose-limiting toxicities (DLTs) observed- Rapid absorption | [4] |

| Recommended Phase II Dose (RP2D) | Determined | 200 mg/day (administered as 200 mg QD or 100 mg BID) | [4] |

| Phase II | FDA Approved | To investigate efficacy in patients with advanced neuroendocrine tumors (NETs) | [4][12] |

Table 4. Clinical Trial Summary for this compound.

Key Experimental Protocols

The characterization of this compound involved several key experimental procedures to elucidate its mechanism of action and efficacy.

Co-Immunoprecipitation (Co-IP) for Hec1/Nek2 Interaction

-

Objective: To determine if T-1101 disrupts the physical interaction between Hec1 and Nek2 in a cellular context.

-

Methodology:

-

Culture cells (e.g., HeLa) and treat with either DMSO (vehicle control) or T-1101 at a specified concentration (e.g., 25 µM) for a set duration (e.g., 36 hours).[6]

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the cleared lysate with an antibody against Nek2 (or Hec1) overnight at 4°C to form antibody-protein complexes.

-

Add protein A/G beads to capture the immune complexes.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by Western blotting using an antibody against Hec1 (or Nek2) to detect the co-precipitated protein. A diminished Hec1 band in the T-1101-treated sample indicates disruption of the interaction.[6]

-

Surface Plasmon Resonance (SPR) for Direct Binding Analysis

-

Objective: To confirm the direct binding of T-1101 to Hec1 and rule out binding to Nek2.

-

Methodology:

-

Immobilize purified recombinant His-tagged Hec1 or GST-tagged Nek2 onto a sensor chip (e.g., NTA chip for His-Hec1).[6]

-

Prepare a series of concentrations of T-1101 in a suitable running buffer (e.g., HBSD).

-

Inject the T-1101 solutions over the sensor chip surface at a constant flow rate.

-

Measure the change in resonance units (RU) in real-time to monitor the association and dissociation of the compound.

-

Regenerate the sensor chip surface between injections.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kinetic parameters like the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A significant RU change for the Hec1-coated chip but not the Nek2-coated chip confirms direct and specific binding to Hec1.[6]

-

Affinity Pull-Down Assay for Binding Site Identification

-

Objective: To identify the specific region on Hec1 where T-1101 binds.

-

Methodology:

-

Synthesize a biotin-conjugated version of T-1101 (and a negative control compound).[2]

-

Express various deletion mutants of GFP-tagged Hec1 in cells (e.g., HeLa).[2]

-

Prepare cell lysates containing the different Hec1 mutants.

-

Incubate the lysates with streptavidin-conjugated beads that have been pre-loaded with the biotinylated T-1101.

-

After incubation, wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze by Western blotting using an anti-GFP antibody.

-

The absence of a band for a specific deletion mutant indicates that the deleted region contains the inhibitor's binding site (e.g., deletion of amino acids L394-I408 in Hec1 prevents pull-down).[2]

-

Conclusion

This compound is a promising, orally bioavailable, first-in-class Hec1/Nek2 interaction inhibitor with a novel "death-trap" mechanism of action. It has demonstrated potent and selective anticancer activity in preclinical models and a favorable safety profile in a Phase I clinical trial.[4][5] By targeting a key regulatory node in the mitotic pathway that is frequently overactive in cancer, T-1101 represents a targeted therapeutic strategy with the potential to address unmet needs in oncology, particularly in advanced solid tumors.[4] Ongoing Phase II clinical trials will be critical in defining its efficacy and role in the treatment of neuroendocrine and potentially other tumors.[12]

References

- 1. Phosphorylation of the mitotic regulator protein Hec1 by Nek2 kinase is essential for faithful chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taivex.com [taivex.com]

- 5. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. researchgate.net [researchgate.net]

- 12. taivex.com [taivex.com]

Preclinical Efficacy of T-1101 Tosylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] The Hec1/Nek2 signaling axis is a critical regulator of mitotic progression, and its dysregulation is implicated in the development and progression of various malignancies. By disrupting this interaction, this compound induces mitotic catastrophe and subsequent apoptotic cell death in cancer cells, presenting a promising therapeutic strategy for a range of solid tumors.[1] This technical guide provides a comprehensive summary of the preclinical data supporting the efficacy of this compound, including its in vitro and in vivo activities, mechanism of action, and detailed experimental protocols.

Core Efficacy Data

The preclinical development of this compound has demonstrated potent anti-cancer activity across a variety of cancer cell lines and in vivo tumor models.

In Vitro Antiproliferative Activity

T-1101 has shown potent antiproliferative activity against a panel of human cancer cell lines, with IC50 values in the nanomolar range.[1] A related small molecule inhibitor of the Hec1/Nek2 pathway, INH1, has also demonstrated significant growth inhibition.

| Compound | Cell Line | Assay Type | IC50 / GI50 | Reference |

| T-1101 | Various Human Cancer Cell Lines | Antiproliferation Assay | 14.8 - 21.5 nM | [1] |

| INH1 | Multiple Human Breast Cancer Cell Lines | Growth Inhibition Assay | 10 - 21 µM |

In Vivo Antitumor Efficacy

Oral administration of this compound has demonstrated significant antitumor activity in multiple human tumor xenograft models in mice.

| Tumor Model | Cell Line | Treatment | Key Findings | Reference |

| Liver Cancer | Huh-7 | This compound | Showed promising antitumor activity. Oral co-administration with sorafenib allowed for a dose reduction of sorafenib.[1] | [1] |

| Breast Cancer | BT474, MDA-MB-231, MCF7 | This compound | Demonstrated promising antitumor activity.[1] | [1] |

| Breast Cancer | MDA-MB-468 | INH1 | Retarded tumor growth with no apparent side effects. |

While specific tumor growth inhibition (TGI) percentages are not publicly available in the reviewed literature, the effective inhibitory dose of T-1101 in xenograft animal models was determined to be between 10 and 25 mg/kg, administered twice a day.

Mechanism of Action: The Hec1/Nek2 Signaling Pathway

This compound exerts its anticancer effects by disrupting the critical interaction between Hec1 and Nek2 during mitosis.

-

Hec1 and Nek2 in Mitosis: Hec1 is a key component of the outer kinetochore, essential for proper chromosome segregation. Nek2 is a kinase that phosphorylates Hec1, a step that is crucial for its function.

-

Inhibition by T-1101: T-1101 binds to Hec1, preventing its interaction with Nek2.

-

Cellular Consequences: This disruption leads to a cascade of events, including the degradation of Nek2, improper chromosome alignment at the metaphase plate, and ultimately, the induction of apoptotic cell death.[1]

Caption: Hec1/Nek2 signaling and this compound inhibition.

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Antiproliferative Assay

Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50% (IC50).

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., Huh-7, MDA-MB-231, BT474, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or sulforhodamine B (SRB) assay.

-

Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.

Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: A suspension of human tumor cells (e.g., Huh-7 or MDA-MB-231) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length x width^2) / 2).

-

Treatment Initiation: Once the tumors reach a predetermined size, the mice are randomized into control and treatment groups.

-

Drug Administration: this compound is administered orally (p.o.) at specified doses and schedules (e.g., 10-25 mg/kg, twice daily). The control group receives the vehicle.

-

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The study is terminated when tumors in the control group reach a specified size.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study.

Caption: A generalized workflow for assessing in vivo efficacy.

Conclusion

The preclinical data for this compound strongly support its development as a novel anticancer agent. Its potent in vitro and in vivo efficacy, combined with a well-defined mechanism of action targeting a key mitotic pathway, underscores its potential as a valuable therapeutic option for patients with various solid tumors. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in humans.

References

The Role of the Hec1/Nek2 Pathway in Tumorigenesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. Errors in this process lead to aneuploidy, a hallmark of cancer. The interaction between the Highly Expressed in Cancer 1 (Hec1, also known as Ndc80) protein and the NIMA-related kinase 2 (Nek2) forms a critical regulatory node that governs proper mitotic progression. Both Hec1 and Nek2 are frequently overexpressed in a multitude of human cancers, and their elevated expression levels often correlate with poor patient prognosis.[1][2][3][4] This technical guide provides an in-depth examination of the Hec1/Nek2 signaling pathway, its dysregulation in tumorigenesis, key experimental methodologies used to study this interaction, and its emergence as a promising target for novel anticancer therapeutics.

The Hec1/Nek2 Signaling Axis: A Core Mitotic Regulator

The Hec1/Nek2 pathway is fundamental to the orchestration of chromosome segregation. Hec1 is a core component of the Ndc80 kinetochore complex, which forms the primary attachment site for spindle microtubules. Nek2 is a cell cycle-regulated serine/threonine kinase that localizes to the centrosome and kinetochores.

The central event in this pathway is the direct phosphorylation of Hec1 by Nek2.[5] This interaction occurs specifically during the G2/M phase of the cell cycle.[1][5] Nek2 phosphorylates Hec1 at Serine 165 (S165), a highly conserved residue.[1][5][6][7][8] This phosphorylation event is essential for modulating the stability of kinetochore-microtubule attachments and is critical for the proper signaling of the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that ensures all chromosomes are correctly attached before allowing the cell to enter anaphase.[7][8]

Caption: The Hec1/Nek2 signaling pathway during normal mitosis.

Dysregulation of the Hec1/Nek2 Pathway in Cancer

The aberrant overexpression of Hec1 and Nek2 is a common feature in a wide array of human malignancies, including breast, colorectal, liver, and lung cancer.[1][4][6] This overexpression disrupts the tightly regulated process of mitosis. Elevated levels of Nek2 lead to hyper-phosphorylation of Hec1, which can result in defective chromosome alignment and a weakened Spindle Assembly Checkpoint.[6][7] This failure to properly monitor and correct chromosome attachments allows cells to enter anaphase prematurely, leading to a high rate of chromosome missegregation. The resulting aneuploidy and chromosomal instability (CIN) are driving forces in tumor initiation, progression, and the development of drug resistance.[4][9] Clinical data indicates a strong correlation between the co-elevation of Hec1 and Nek2 expression and shorter survival times for cancer patients, highlighting the pathway's clinical significance.[1]

Caption: Logical flow of the Hec1/Nek2 pathway's role in tumorigenesis.

Quantitative Data Summary

The dysregulation of the Hec1/Nek2 pathway and its potential as a therapeutic target are supported by quantitative data from numerous studies.

Table 1: Hec1/Nek2 in Human Cancers

| Cancer Type | Observation | Clinical Correlation | Reference |

|---|---|---|---|

| Breast Cancer | Co-elevated expression of Hec1 and Nek2. | Associated with the shortest patient survival. | [1] |

| Multiple Cancers | Hec1 overexpression detected in a variety of human cancers. | Linked to poor prognosis. | [2][3] |

| Gastrointestinal | Nek2 is consistently overexpressed in GI cancers. | Associated with tumor progression and drug resistance. | [10] |

| Various Tumors | Nek2 is abnormally expressed in a wide variety of cancers. | Contributes to chromosome instability. |[9] |

Table 2: Inhibitors Targeting the Hec1/Nek2 Pathway

| Inhibitor | Mechanism of Action | Potency (GI₅₀ / IC₅₀) | Reference |

|---|---|---|---|

| INH1 | Disrupts Hec1/Nek2 interaction by binding to Hec1. | 10-21 µM (in breast cancer cell lines) | [2][3] |

| INH154 | Binds Hec1, blocks S165 phosphorylation by Nek2. | 0.12 - 0.20 µM (in cancer cell lines) | [1] |

| T-1101 tosylate | NEK2/HEC1 inhibitor. | 14.8–21.5 nM (in vitro) |[10] |

Key Experimental Protocols

Verifying the interaction and functional consequences of the Hec1/Nek2 pathway involves several key experimental techniques.

Co-Immunoprecipitation (Co-IP) to Confirm In Vivo Interaction

This protocol is used to demonstrate the physical association between endogenous Hec1 and Nek2 proteins within a cellular context.

Caption: Experimental workflow for Hec1/Nek2 Co-Immunoprecipitation.

Detailed Protocol:

-

Cell Culture and Lysis:

-

Culture human cells (e.g., HeLa, synchronized in G2/M phase) to ~80-90% confluency.

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).[11]

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing:

-

Add 20-30 µL of Protein A/G agarose bead slurry to ~1 mg of cell lysate.

-

Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Add 2-5 µg of primary antibody (e.g., rabbit anti-Hec1) to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype-matched IgG.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add 40-50 µL of fresh Protein A/G agarose bead slurry to the lysate-antibody mixture.

-

Incubate for 2-4 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C).

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer. After the final wash, carefully remove all supernatant.

-

-

Elution and Analysis:

-

Resuspend the bead pellet in 40 µL of 2x Laemmli sample buffer.

-

Boil the sample for 5-10 minutes to dissociate the protein complexes from the beads.

-

Centrifuge to pellet the beads, and collect the supernatant.

-

Analyze the supernatant via SDS-PAGE and Western Blotting using a primary antibody against Nek2 to confirm its presence in the Hec1 immunoprecipitate.

-

In Vitro Kinase Assay

This protocol is used to demonstrate the direct phosphorylation of Hec1 by Nek2.

Detailed Protocol:

-

Reagent Preparation:

-

Obtain purified, active recombinant Nek2 kinase.

-

Obtain a purified recombinant Hec1 fragment (containing Ser165) as the substrate.

-

Prepare Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Prepare ATP solution containing [γ-³²P]ATP for radioactive detection or use a non-radioactive method with a phospho-specific antibody.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine 1 µg of Hec1 substrate with 100 ng of active Nek2 kinase in 20 µL of Kinase Assay Buffer.

-

Initiate the reaction by adding ATP (final concentration 100 µM) mixed with [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

As a negative control, run a parallel reaction without Nek2 kinase.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding 20 µL of 2x Laemmli sample buffer.

-

Boil the samples for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to an X-ray film (autoradiography) to detect the radiolabeled, phosphorylated Hec1. Alternatively, perform a Western Blot using a phospho-specific antibody against Hec1 pS165.

-

Therapeutic Targeting of the Hec1/Nek2 Pathway

The specific role of the Hec1/Nek2 interaction in mitosis and its prevalence in cancer make it an attractive target for therapeutic intervention.[1][2] Unlike traditional spindle poisons (e.g., taxanes) that affect microtubules in all cells, targeting a mitosis-specific protein-protein interaction offers the potential for a wider therapeutic window and reduced side effects.[1]

Several small molecules have been developed to disrupt the Hec1/Nek2 interaction.[4] Compounds like INH1 and its more potent derivatives (e.g., INH154) have been shown to bind directly to Hec1, preventing its phosphorylation by Nek2.[1][2][10] This disruption leads to mitotic catastrophe and cell death specifically in cancer cells.[1] Interestingly, some of these inhibitors create a "death-trap" mechanism, where the binding of the inhibitor to Hec1 triggers the proteasome-mediated degradation of Nek2.[1] More recent developments, such as the clinical candidate this compound, have shown potent antiproliferative activity in vitro and promising antitumor efficacy in xenograft models, leading to Phase I clinical trials.[10]

Conclusion

The Hec1/Nek2 pathway is a critical regulator of mitotic fidelity, and its dysregulation is a key contributor to the chromosomal instability that drives tumorigenesis. The frequent overexpression of both proteins in human cancers and the correlation with poor clinical outcomes underscore its importance as both a prognostic biomarker and a high-value therapeutic target. The development of specific inhibitors that disrupt the Hec1/Nek2 interaction represents a promising strategy for a new class of targeted anticancer agents, moving beyond broad-acting spindle poisons to a more precise mechanism of inducing mitotic death in cancer cells. Further research and clinical evaluation of these inhibitors are crucial steps toward translating this fundamental biological understanding into effective cancer therapies.

References

- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]

- 5. Phosphorylation of the mitotic regulator protein Hec1 by Nek2 kinase is essential for faithful chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nek2 kinase in chromosome instability and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. assaygenie.com [assaygenie.com]

Understanding the Pharmacokinetics of Oral T-1101 Tosylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2). This interaction is critical for mitotic regulation, and its disruption by T-1101 leads to cancer cell death, positioning it as a promising therapeutic agent for advanced solid tumors. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of oral this compound, compiling available preclinical and clinical data. The information presented herein is intended to support further research and development of this novel anti-cancer agent.

Introduction

This compound represents a novel approach to cancer therapy by targeting the Hec1/Nek2 axis, which is frequently overexpressed in various cancers and is associated with tumor progression and poor prognosis. By specifically disrupting this interaction, T-1101 induces mitotic catastrophe and subsequent apoptosis in cancer cells.[1][2] The development of an oral formulation of T-1101 offers a convenient and patient-compliant treatment modality.[1] This document details the pharmacokinetic profile of oral this compound, covering its absorption, distribution, metabolism, and excretion (ADME) characteristics as understood from preclinical and early clinical investigations.

Mechanism of Action and Signaling Pathway

This compound functions by obstructing the binding of Nek2 to Hec1. This disruption prevents the Nek2-mediated phosphorylation of Hec1, a crucial step for proper chromosome segregation during mitosis. The downstream effects of this inhibition include Nek2 degradation, chromosomal misalignment, and ultimately, the induction of apoptotic cell death in cancer cells.[2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Preclinical Pharmacokinetics

In Vivo Studies in Mice

Pharmacokinetic studies in mice have demonstrated good oral bioavailability for this compound.[2]

Table 1: Preclinical Pharmacokinetic Parameters of Oral this compound in Mice

| Parameter | Value | Reference |

| Oral Bioavailability (F) | 77.4% | [2] |

| Area Under the Curve (AUC) | 62.5 µM·h | [2] |

Experimental Protocols

Note: Detailed experimental protocols for the preclinical studies, such as the specific mouse strain, dosing vehicle, and blood sampling time points, are not yet fully available in the public domain. The following is a generalized workflow based on standard preclinical pharmacokinetic studies.

Preclinical Pharmacokinetic Study Workflow

Caption: Generalized experimental workflow for a preclinical pharmacokinetic study.

Clinical Pharmacokinetics

Phase I Clinical Trial

A Phase I, open-label, dose-escalation study of this compound has been completed in patients with advanced refractory solid tumors.[1] The trial was designed to evaluate the safety, tolerability, and pharmacokinetic profile of T-1101 and to determine the recommended Phase II dose (RP2D).[3] The results indicated that T-1101 is rapidly absorbed and exhibits a favorable safety and tolerability profile, with no dose-limiting toxicities observed.[1] Based on the findings from the Phase I trial, the RP2D has been established at 200 mg/day, which can be administered as 200 mg once daily or 100 mg twice daily.[1]

The latest data from this Phase I trial have been accepted for online publication at the 2025 American Society of Clinical Oncology (ASCO) Annual Meeting and for a poster presentation at the 2025 European Society for Medical Oncology (ESMO) Congress.[4][5] However, detailed quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC) from the published, peer-reviewed literature are not available at the time of this writing.

Experimental Protocols

Note: Specific details of the clinical trial protocol, including the full dosing and blood sampling schedules, are not yet publicly available. The following represents a typical workflow for a Phase I dose-escalation study with pharmacokinetic assessments.

Phase I Clinical Trial Workflow

Caption: Generalized workflow for a Phase I dose-escalation trial with pharmacokinetic evaluation.

Bioanalytical Methods

The quantification of T-1101 in biological matrices such as plasma is crucial for pharmacokinetic analysis. While a specific, validated bioanalytical method publication for T-1101 is not yet available, such studies typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

A generalized LC-MS/MS method development and validation workflow would include:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma matrix.

-

Chromatographic Separation: Use of a suitable C18 column with a gradient mobile phase to achieve separation of T-1101 from endogenous plasma components.

-

Mass Spectrometric Detection: Utilization of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of T-1101 and an internal standard.

-

Method Validation: The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion and Future Directions

This compound is a promising, first-in-class oral inhibitor of the Hec1/Nek2 interaction with demonstrated preclinical oral bioavailability and a favorable safety profile in early clinical trials. The recommended Phase II dose has been established, and further clinical development is underway. The public release of the detailed pharmacokinetic data from the Phase I study at upcoming major oncology conferences will be critical for a more complete understanding of its clinical pharmacology. Future research should focus on population pharmacokinetic modeling to identify potential sources of variability in drug exposure and to further refine dosing strategies in specific patient populations. As T-1101 progresses into Phase II trials, a thorough characterization of its pharmacokinetic-pharmacodynamic (PK-PD) relationship will be essential to optimize its therapeutic use.

References

T-1101 Tosylate: A Technical Guide to its Mechanism of Action in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2). This interaction is critical for proper mitotic progression, and its disruption by this compound leads to significant antitumor effects. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces apoptosis and cell cycle arrest in cancer cells. It includes a summary of its antiproliferative activity, detailed experimental protocols for assessing its cellular effects, and visualizations of the key signaling pathways involved.

Introduction

The accurate segregation of chromosomes during mitosis is a fundamental process for cellular proliferation. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The interaction between Hec1 and Nek2 is a crucial component of the spindle assembly checkpoint, ensuring the fidelity of chromosome segregation. This compound has emerged as a promising therapeutic agent that selectively targets this interaction, leading to mitotic catastrophe and subsequent cell death in cancer cells.

Antiproliferative Activity of this compound

This compound has demonstrated potent in vitro antiproliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Huh-7 | Liver Cancer | 14.8 - 21.5 | [1] |

| MDA-MB-231 | Breast Cancer | 14.8 - 21.5 | [1] |

| BT474 | Breast Cancer | Not Specified | [1] |

| MCF7 | Breast Cancer | Not Specified | [1] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism of action of this compound is the disruption of the Hec1/Nek2 protein-protein interaction. This disruption initiates a cascade of cellular events culminating in apoptosis and cell cycle arrest, primarily at the G2/M phase.

Signaling Pathway

The binding of this compound to Hec1 prevents its phosphorylation by Nek2. This inhibition leads to the degradation of Nek2, resulting in chromosomal misalignment and activation of the apoptotic pathway.

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed protocols for the assessment of this compound-induced apoptosis and cell cycle arrest.

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This protocol is for the quantitative analysis of apoptotic cells using flow cytometry.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density of 1-5 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells. Wash with cold PBS.

-

For suspension cells, centrifuge and wash with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Caption: Experimental workflow for apoptosis assay.

Cell Cycle Analysis via Propidium Iodide (PI) Staining

This protocol is for determining the distribution of cells in different phases of the cell cycle using flow cytometry.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis assay protocol.

-

Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.

-

Fixation:

-

Resuspend the cell pellet in ice-cold PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.

-

Fix the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Caption: Experimental workflow for cell cycle analysis.

Conclusion

This compound represents a novel and targeted approach to cancer therapy by specifically inhibiting the Hec1/Nek2 interaction. This action leads to mitotic disruption, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other inhibitors of the Hec1/Nek2 pathway. Further studies are warranted to fully elucidate the downstream signaling cascades and to explore synergistic combinations with other anticancer agents.

References

Molecular Docking Studies of T-1101 Tosylate with the Hec1/Nek2 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking studies of T-1101 tosylate, a potent inhibitor of the Hec1/Nek2 protein-protein interaction, a critical nexus in mitotic regulation and a promising target in oncology. This document outlines the signaling pathway, presents available quantitative data, details a representative experimental protocol for molecular docking, and provides visualizations to facilitate understanding.

Introduction: The Hec1/Nek2 Interaction as a Therapeutic Target

Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2) are key regulators of mitosis. Their interaction is essential for proper spindle assembly and chromosome segregation.[1][2] Overexpression of both Hec1 and Nek2 has been observed in various cancers and is often associated with poor prognosis.[1] this compound is an orally bioavailable small molecule inhibitor that disrupts the Hec1/Nek2 interaction, leading to mitotic arrest and apoptosis in cancer cells.[3] Molecular docking studies are crucial for elucidating the binding mechanism of this compound and for the rational design of next-generation inhibitors.

The Hec1/Nek2 Signaling Pathway

The interaction between Hec1 and Nek2 is a critical step in the mitotic checkpoint. Nek2 phosphorylates Hec1, a component of the Ndc80 kinetochore complex, which is essential for stable kinetochore-microtubule attachments. Disruption of this interaction by this compound leads to a cascade of events culminating in apoptotic cell death.

References

- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for T-1101 Tosylate In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro efficacy of T-1101 tosylate, a first-in-class inhibitor of the Hec1/Nek2 protein-protein interaction, on the viability of cancer cell lines. The protocols outlined below are standard colorimetric and luminescent assays widely used to assess cell proliferation and cytotoxicity.

Introduction

This compound is an orally bioavailable small molecule that selectively targets the interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2)[1][2][3]. This interaction is critical for proper mitotic spindle formation and chromosome segregation[4]. By disrupting the Hec1/Nek2 complex, this compound induces mitotic catastrophe and subsequent apoptotic cell death in cancer cells[2][5][6]. It has demonstrated potent antiproliferative activity in various cancer cell lines with IC50 values in the nanomolar range[7][8]. The following protocols describe methods to quantify the cytotoxic effects of this compound on cancer cells in vitro.

Data Presentation

The quantitative data from the cell viability assays should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound. The results can be presented in a table format as shown below.

| Cell Line | This compound IC50 (nM) | Assay Type | Incubation Time (hours) |

| e.g., Huh-7 | Value | MTT | 72 |

| e.g., MDA-MB-231 | Value | XTT | 72 |

| e.g., BT474 | Value | CellTiter-Glo | 72 |

| e.g., MCF7 | Value | MTT | 72 |

Experimental Workflow

The general workflow for assessing the in vitro cell viability effects of this compound involves cell seeding, compound treatment, incubation, addition of viability reagent, and signal measurement.

Caption: Experimental workflow for determining the IC50 of this compound.

Hec1/Nek2 Signaling Pathway and this compound Mechanism of Action

This compound functions by inhibiting the phosphorylation of Hec1 by Nek2, a crucial step for the proper attachment of spindle microtubules to the kinetochores of chromosomes during mitosis.

Caption: Mechanism of action of this compound on the Hec1/Nek2 signaling pathway.

Experimental Protocols

Choose one of the following detailed protocols to assess the effect of this compound on cancer cell viability.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., Huh-7, MDA-MB-231)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader[9].

-

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

This is another colorimetric assay that measures cellular metabolic activity. The formazan product in this assay is water-soluble.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

XTT labeling mixture (XTT reagent and electron-coupling reagent)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Follow the same procedure as in the MTT assay (Step 1).

-

-

Compound Treatment:

-

Follow the same procedure as in the MTT assay (Step 2).

-

-

XTT Addition and Incubation:

-

Data Acquisition:

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

CellTiter-Glo® Reagent

-

96-well opaque-walled plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Follow the same procedure as in the MTT assay (Step 1), but use opaque-walled plates suitable for luminescence readings.

-

-

Compound Treatment:

-

Follow the same procedure as in the MTT assay (Step 2).

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes[13][14].

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium)[14][15].

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis[13].

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[13][14].

-

Record the luminescence using a luminometer[13].

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. glpbio.com [glpbio.com]

- 4. Phosphorylation of the mitotic regulator protein Hec1 by Nek2 kinase is essential for faithful chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Apoptosis | Microtubule Associated | TargetMol [targetmol.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. zellx.de [zellx.de]

- 13. OUH - Protocols [ous-research.no]

- 14. ch.promega.com [ch.promega.com]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

Application Notes and Protocols for T-1101 Tosylate in Human Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of T-1101 tosylate, a first-in-class inhibitor of the Hec1/Nek2 protein-protein interaction, in human cancer cell line-based research. Detailed protocols for assessing its anti-cancer effects, including cell viability, apoptosis induction, and cell cycle arrest, are presented.

Introduction

This compound is a novel, orally bioavailable small molecule that disrupts the interaction between two critical mitotic regulators, Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] This disruption leads to Nek2 degradation, chromosomal misalignment, mitotic catastrophe, and ultimately, apoptotic cell death in cancer cells.[1] this compound has demonstrated potent antiproliferative activity in a variety of cancer cell lines, including those derived from breast, liver, leukemia, and colorectal cancers, with IC50 values in the nanomolar range. This document provides detailed protocols for investigating the effects of this compound on human cancer cell lines.

Data Presentation

In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| Huh-7 | Liver Cancer | 14.8 - 21.5 |

| MDA-MB-231 | Breast Cancer | 14.8 - 21.5 |

| BT474 | Breast Cancer | Not specified |